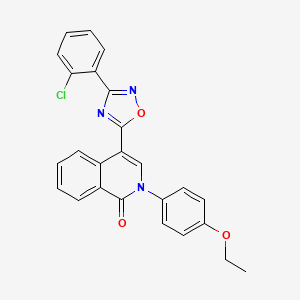

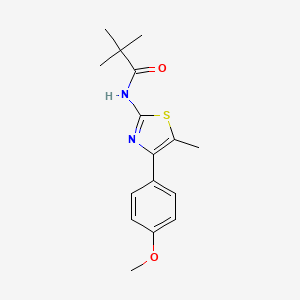

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxyphenyl)pivalamide” is a chemical compound with the formula C12H17NO2 and a molecular weight of 207.27 . It’s used in research and has been offered for sale by chemical suppliers .

Synthesis Analysis

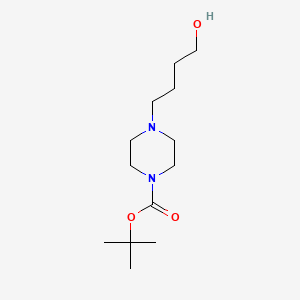

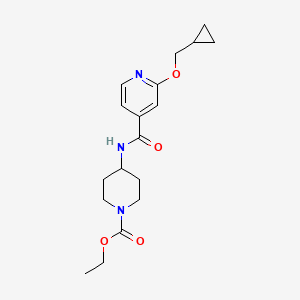

While specific synthesis methods for “N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide” were not found, there are general methods for synthesizing similar compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Cystic Fibrosis Therapy One study delves into the development of bithiazole analogs, including derivatives similar in structure to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide, for the treatment of cystic fibrosis. These compounds were evaluated for their ability to correct the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. A specific compound demonstrated significant activity in correcting this defect, highlighting its potential as a therapeutic agent for cystic fibrosis. The study's findings suggest that the structural features of these molecules, such as their bithiazole core and specific substituents, are critical for their biological activity (Yu et al., 2008).

Antibacterial Activity Another area of application is in the development of new antibacterial agents. Research into pivaloyloxymethyl esters of cephalosporin derivatives, which share a common scaffold with N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)pivalamide, has shown these compounds to exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria. This demonstrates the potential of such derivatives in addressing antibiotic resistance and developing new antibacterial treatments (Sakagami et al., 1991).

Synthetic Chemistry Applications The utility of thiazole derivatives in synthetic chemistry is also notable, as evidenced by studies on the lithiation reactions of related compounds. These studies provide insights into the reactivity and potential modifications of thiazole-based compounds, which can be applied in the synthesis of novel molecules with desired properties (Smith et al., 2012).

Cytotoxicity and Anticancer Research Thiazole derivatives are also explored for their cytotoxic properties against cancer cell lines. Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives incorporating methoxyphenyl and methylthiazolyl groups has shown promising in vitro cytotoxic activity. This suggests the potential application of these compounds in developing anticancer therapies (Hassan et al., 2014).

Fluorescent Dye Development Furthermore, thiazole compounds are being utilized in the synthesis of fluorescent dyes. Research involving ethoxycarbonylpyrene and perylene thioamides to produce fluorescent dyes with thiazole-based structures has resulted in compounds exhibiting a wide range of fluorescence. This highlights the application of thiazole derivatives in the development of materials science, particularly in creating fluorescent markers for biological and material sciences (Witalewska et al., 2019).

作用機序

Target of action

Compounds with a thiazole ring, like “N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide”, are often found in biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor drugs . Therefore, the primary targets of this compound might be certain enzymes or receptors involved in these biological processes.

Mode of action

The compound might interact with its targets by binding to their active sites, thereby modulating their activity. The presence of the methoxyphenyl and thiazol groups might enhance the compound’s binding affinity to its targets .

Biochemical pathways

Depending on its targets, the compound might affect various biochemical pathways. For example, if it targets enzymes involved in cell division, it might affect the cell cycle and have antitumor effects .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of the dimethylpropanamide group might influence its solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it has antitumor effects, it might induce cell cycle arrest or apoptosis in cancer cells .

Action environment

Environmental factors such as pH and temperature might influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might affect the compound’s structure and therefore its binding to its targets .

特性

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-10-13(11-6-8-12(20-5)9-7-11)17-15(21-10)18-14(19)16(2,3)4/h6-9H,1-5H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGCVKUJVFCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)